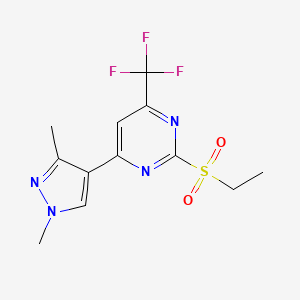
4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine, also known as DMS-611, is a novel and potent inhibitor of protein kinase D (PKD). PKD is a family of serine/threonine kinases that play important roles in various cellular processes, including cell proliferation, differentiation, migration, and survival. DMS-611 has shown promising results in preclinical studies as a potential therapeutic agent for cancer, inflammation, and cardiovascular diseases.
作用机制
4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine inhibits PKD by binding to its catalytic domain and preventing its activation. PKD is activated by various stimuli, including growth factors, cytokines, and stress signals, and plays a critical role in the regulation of various cellular processes. By inhibiting PKD, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine can block the downstream signaling pathways that promote cancer cell growth, inflammation, and cardiovascular diseases.
Biochemical and physiological effects:
4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been shown to have several biochemical and physiological effects in preclinical studies. It can inhibit the phosphorylation of various downstream targets of PKD, including histone deacetylase 5 (HDAC5), heat shock protein 27 (HSP27), and c-Jun N-terminal kinase (JNK). It can also induce apoptosis and cell cycle arrest in cancer cells, and reduce the infiltration of immune cells in inflamed tissues. In cardiovascular diseases, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine can reduce oxidative stress and inflammation, and improve endothelial function and angiogenesis.
实验室实验的优点和局限性
4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has several advantages for lab experiments. It is a highly potent and selective inhibitor of PKD, and can be used at low concentrations to achieve maximal inhibition. It has also shown good pharmacokinetic properties in animal models, including good oral bioavailability and long half-life. However, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties and toxicity profiles in humans are not fully understood. It may also have off-target effects on other kinases or cellular processes, which need to be carefully evaluated.
未来方向
There are several future directions for the research on 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine. First, more preclinical studies are needed to evaluate its efficacy and safety in various disease models, and to identify the optimal dosing and administration regimens. Second, the molecular mechanisms underlying its anti-cancer, anti-inflammatory, and cardiovascular effects need to be further elucidated, to identify new targets and biomarkers for drug development. Third, the potential of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine as a combination therapy with other drugs, such as chemotherapy or immunotherapy, needs to be explored. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine in humans, and to determine its potential as a new therapeutic agent for cancer, inflammation, and cardiovascular diseases.
合成方法
The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine involves several steps, starting from commercially available starting materials. The first step is the preparation of 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-sulfonamide, which is then reacted with trifluoromethyl iodide and a base to yield the final product. The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been described in detail in a patent application (US20140221380A1).
科学研究应用
4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. It has also been shown to enhance the anti-cancer effects of chemotherapy and radiation therapy. In inflammation, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the migration of immune cells. In cardiovascular diseases, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been shown to improve cardiac function and reduce myocardial infarct size in animal models of ischemia/reperfusion injury.
属性
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-2-ethylsulfonyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4O2S/c1-4-22(20,21)11-16-9(5-10(17-11)12(13,14)15)8-6-19(3)18-7(8)2/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKCWGSVTNCGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CN(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2972474.png)
![2-(Difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2972475.png)
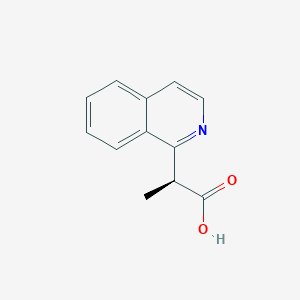
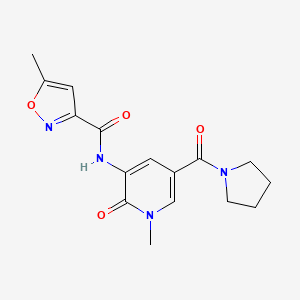
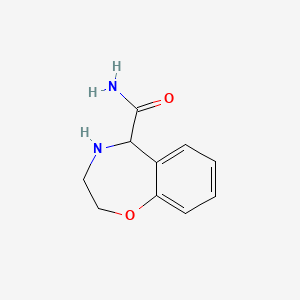
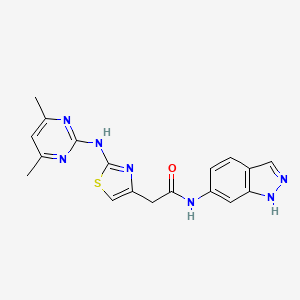
![3,3-Dimethyl-1-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]piperidine-2-carbonitrile](/img/structure/B2972484.png)
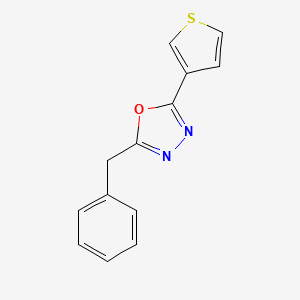
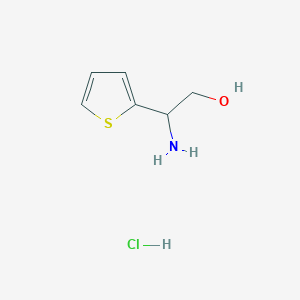
![2-(3,4-dimethylphenyl)-5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2972488.png)
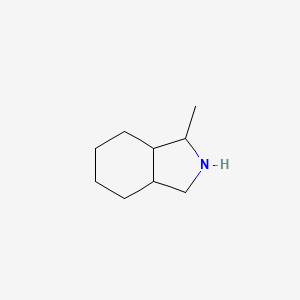

![4-butyl-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2972495.png)
![methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether](/img/structure/B2972496.png)